molecular formula C12H7ClINO B1421750 2-Chloro-5-(2-iodobenzoyl)pyridine CAS No. 1187165-85-0

2-Chloro-5-(2-iodobenzoyl)pyridine

Cat. No. B1421750
M. Wt: 343.55 g/mol
InChI Key: SPBDULYNMUQTTQ-UHFFFAOYSA-N
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Description

“2-Chloro-5-(2-iodobenzoyl)pyridine” is a chemical compound with the molecular formula C12H7ClINO . It has a molecular weight of 343.55 g/mol . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2-iodophenyl)methanone .


Molecular Structure Analysis

The InChI code for “2-Chloro-5-(2-iodobenzoyl)pyridine” is 1S/C12H7ClINO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7H . The compound contains a total of 24 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 2 six-membered rings and 1 ketone .

Scientific Research Applications

It’s worth noting that compounds like this are often used in the synthesis of other complex molecules in the field of organic chemistry . They can also be used in material science for the development of new materials .

Future Directions

While the future directions for “2-Chloro-5-(2-iodobenzoyl)pyridine” are not explicitly mentioned in the search results, it’s worth noting that many novel applications of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar, are expected to be discovered in the future .

properties

IUPAC Name

(6-chloropyridin-3-yl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClINO/c13-11-6-5-8(7-15-11)12(16)9-3-1-2-4-10(9)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBDULYNMUQTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253532
Record name (6-Chloro-3-pyridinyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-iodobenzoyl)pyridine

CAS RN

1187165-85-0
Record name (6-Chloro-3-pyridinyl)(2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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